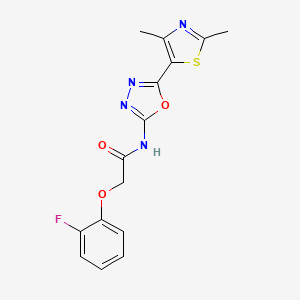
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress that can lead to chronic diseases such as cancer and heart disease. The specific structure of the compound may be modified to enhance its antioxidant properties, potentially leading to the development of new antioxidant drugs .
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many antimicrobial and antifungal agents. For instance, sulfathiazole and abafungin are notable examples of thiazole-containing drugs with these properties. Research into the compound “N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide” could lead to the creation of new treatments for bacterial and fungal infections .
Anticancer and Cytotoxic Effects
Thiazole derivatives have been studied for their anticancer and cytotoxic effects. Some compounds have shown potent activity against various cancer cell lines, including prostate cancer. The compound could be synthesized into derivatives and tested for its efficacy in inhibiting cancer cell growth .
Anti-Inflammatory Properties
Compounds with a thiazole ring have demonstrated anti-inflammatory activity. This is particularly important in the treatment of chronic inflammatory diseases such as arthritis. The compound “N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide” may be explored for its potential to reduce inflammation in various disease models .
Neuroprotective Effects
Thiazole derivatives can play a role in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound could be investigated for its ability to protect neuronal cells from damage or death, which is a significant aspect of neurodegenerative disease management .
Antiviral Properties
The thiazole ring is present in several antiretroviral drugs, such as Ritonavir. Research into the compound “N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide” could uncover new antiviral agents that might be effective against a range of viral infections, including HIV .
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c1-8-13(24-9(2)17-8)14-19-20-15(23-14)18-12(21)7-22-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLXIKJZRZBKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

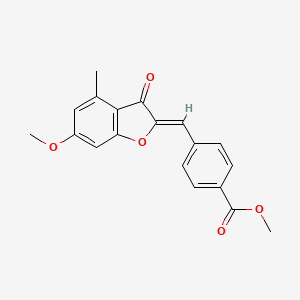
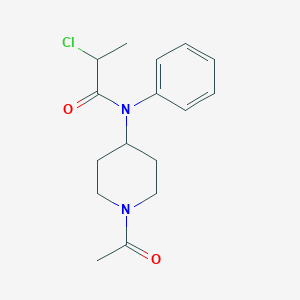
![3,3-Difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)
![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)
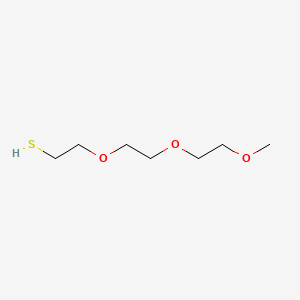
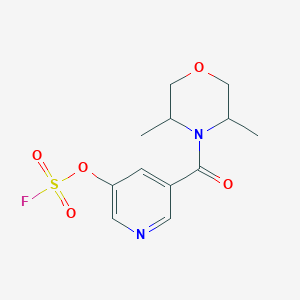
![N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)
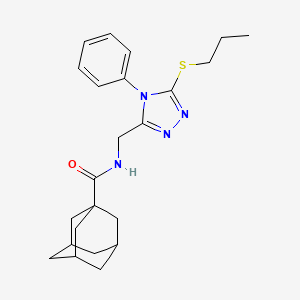
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2562010.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2562011.png)
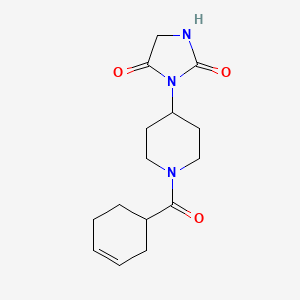
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide](/img/structure/B2562014.png)